5-Amino-1-[5-[(benzylamino)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carboxamide
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Overview
Description
GP-1-531 is a second-generation adenosine regulating agent currently under development by ViCardia Therapeutics for the treatment of chronic and acute heart failure . This compound amplifies the body’s protective response by increasing the localized release of endogenous adenosine during episodes of cellular stress, such as ischemia and tissue hypoxia .
Preparation Methods
The preparation of GP-1-531 involves synthetic routes that include the use of high-performance liquid chromatography (HPLC) for the separation and purification of the compound . The industrial production methods for GP-1-531 are still under development, with ongoing research to optimize the fermentation conditions and scale-up production .
Chemical Reactions Analysis
GP-1-531 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GP-1-531 has several scientific research applications, including:
Chemistry: Used as a model compound to study adenosine regulation and its effects on cellular stress responses.
Biology: Investigated for its role in modulating cellular energetics and protecting cells from injury.
Mechanism of Action
GP-1-531 exerts its effects by targeting the adenosine monophosphate-activated protein kinase (AMPK) pathway . During cellular stress, the breakdown of adenosine triphosphate (ATP) triggers the release of endogenous adenosine, which acts as a key regulator of cellular energetics. GP-1-531 enhances this protective response, reducing inflammation, apoptosis, and necrosis .
Comparison with Similar Compounds
GP-1-531 is unique compared to other adenosine regulating agents due to its second-generation design, which offers improved efficacy and safety profiles. Similar compounds include:
Adenosine: A naturally occurring compound that regulates various physiological processes.
Adenosine triphosphate (ATP): The primary energy molecule in cells, involved in energy transfer and cellular metabolism.
Adenosine monophosphate (AMP): A nucleotide that plays a role in cellular energy homeostasis.
GP-1-531 stands out due to its targeted mechanism of action and potential therapeutic benefits in treating heart failure .
Properties
IUPAC Name |
5-amino-1-[5-[(benzylamino)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c17-14-11(15(18)24)20-8-21(14)16-13(23)12(22)10(25-16)7-19-6-9-4-2-1-3-5-9/h1-5,8,10,12-13,16,19,22-23H,6-7,17H2,(H2,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECUGLHMNZTZQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2C(C(C(O2)N3C=NC(=C3N)C(=O)N)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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